molecular formula C25H25ClN4O3 B2719527 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 941977-52-2

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No. B2719527
CAS RN: 941977-52-2
M. Wt: 464.95
InChI Key: FWRQYDJSVAUHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and studying how the compound behaves under various conditions .

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to the one have been explored for their potential antimicrobial properties. For example, the design and synthesis of new heterocyclic compounds incorporating antipyrine moiety have shown promising biological activity against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Aly, Saleh, & Elhady, 2011).

Coordination Chemistry and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting their potential in oxidative stress-related therapeutic applications and material science (Chkirate et al., 2019).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of crystalline acetamide structures, including those related to the compound , have been conducted. Such studies aim to understand their potential in photonic devices, indicating applications in optical switches, modulators, and energy applications (Castro et al., 2017).

Inhibition of Fatty Acid Synthesis

Research has explored the inhibitory effects of chloroacetamide derivatives on fatty acid synthesis in algae. This property could be leveraged in developing herbicides or understanding metabolic pathways in plants and microorganisms (Weisshaar & Böger, 1989).

Crystal Structure Analysis

Studies have detailed the crystal structures of various substituted acetamides, providing insights into their molecular conformations and hydrogen-bonding patterns. Such information is crucial for drug design and the development of materials with specific molecular interactions (Narayana et al., 2016).

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves predicting or proposing future research directions. This could include new synthetic routes, new reactions, potential applications, etc .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is then coupled with N-(4-chlorobenzyl)acetamide to form the final product.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "4-chlorobenzyl chloride", "sodium hydride", "acetic anhydride", "sodium acetate", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "sodium carbonate", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine", "a. Dissolve 4-butoxyaniline (1.0 g, 6.4 mmol) in ethanol (10 mL) and add sodium hydride (0.26 g, 6.4 mmol) slowly with stirring.", "b. Add ethyl acetoacetate (1.2 g, 8.0 mmol) dropwise and reflux the mixture for 4 hours.", "c. Cool the reaction mixture and add water (10 mL). Extract the product with ethyl acetate (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the intermediate as a yellow solid (1.2 g, 85%).", "Step 2: Synthesis of N-(4-chlorobenzyl)acetamide", "a. Dissolve 4-chlorobenzyl chloride (1.0 g, 6.4 mmol) in acetic acid (10 mL) and add sodium acetate (1.2 g, 14.4 mmol) slowly with stirring.", "b. Reflux the mixture for 4 hours and cool to room temperature.", "c. Add water (20 mL) and extract the product with ethyl acetate (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the intermediate as a white solid (1.2 g, 85%).", "Step 3: Coupling of intermediates to form the final product", "a. Dissolve 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine (0.5 g, 2.0 mmol) and N-(4-chlorobenzyl)acetamide (0.6 g, 2.4 mmol) in ethanol (10 mL).", "b. Add sodium carbonate (0.6 g, 5.6 mmol) and reflux the mixture for 4 hours.", "c. Cool the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the final product as a yellow solid (0.8 g, 75%)." ] }

CAS RN

941977-52-2

Product Name

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide

Molecular Formula

C25H25ClN4O3

Molecular Weight

464.95

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C25H25ClN4O3/c1-2-3-14-33-21-10-6-19(7-11-21)22-15-23-25(32)29(12-13-30(23)28-22)17-24(31)27-16-18-4-8-20(26)9-5-18/h4-13,15H,2-3,14,16-17H2,1H3,(H,27,31)

InChI Key

FWRQYDJSVAUHRF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.